molecular formula C12H10N2 B3060372 [1-(4-Methylphenyl)ethylidene]malononitrile CAS No. 3111-61-3

[1-(4-Methylphenyl)ethylidene]malononitrile

Cat. No. B3060372
CAS RN: 3111-61-3
M. Wt: 182.22 g/mol
InChI Key: XYWJLFIDPXBVOD-UHFFFAOYSA-N
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Description

“[1-(4-Methylphenyl)ethylidene]malononitrile” is a chemical compound with the IUPAC name 2-(1-phenylethylidene)malononitrile . It is a derivative of malononitrile, which is an organic compound nitrile with the formula CH2(CN)2 . Malononitrile is a colorless or white solid, although aged samples appear yellow or even brown .


Synthesis Analysis

The synthesis of “[1-(4-Methylphenyl)ethylidene]malononitrile” could potentially involve a Knoevenagel condensation of benzaldehyde and malononitrile . This reaction is commonly used in the synthesis of alkylidenemalononitriles, which contain an activated double bond together with the reactive CN group .


Molecular Structure Analysis

The molecular structure of “[1-(4-Methylphenyl)ethylidene]malononitrile” is represented by the linear formula C12H10N2 . The InChI code for this compound is 1S/C12H10N2/c1-9-3-5-11(6-4-9)10(2)12(7-13)8-14/h3-6H,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving “[1-(4-Methylphenyl)ethylidene]malononitrile” could include the Knoevenagel condensation mentioned earlier . This reaction is a form of condensation between an aldehyde or ketone and a compound containing an acidic proton, such as malononitrile .

Scientific Research Applications

Alzheimer's Disease Diagnosis

One of the prominent applications of derivatives of [1-(4-Methylphenyl)ethylidene]malononitrile is in diagnosing Alzheimer's Disease. A study utilized a hydrophobic radiofluorinated derivative of this compound, [18F]FDDNP, with positron emission tomography (PET) to locate neurofibrillary tangles and beta-amyloid senile plaques in living Alzheimer's disease patients. This technique is noninvasive and aids in both diagnosis and monitoring of treatment responses in Alzheimer's patients (Shoghi-Jadid et al., 2002).

Development of Molecular Imaging Probes

Another study investigated the use of a similar derivative, FDDNP, for labeling prion plaques in fixed, paraffin-embedded cerebellar sections from patients of various prion diseases. This derivative is a highly hydrophobic, fluorescent substance used for labeling senile plaques and neurofibrillary tangles in Alzheimer's disease patients. It demonstrated the potential for in vivo diagnostic applications for variant Creutzfeldt-Jacob disease (Bresjanac et al., 2003).

Chemical Synthesis and Characterization

Chemical synthesis and characterization of derivatives of [1-(4-Methylphenyl)ethylidene]malononitrile is another area of scientific research. For instance, a study reported the synthesis of 4-(2-naphthyl)pyridine derivatives from DDNP, a derivative of [1-(4-Methylphenyl)ethylidene]malononitrile, proposing potential applications in medicinal chemistry (Škofic et al., 2005).

Applications in Organic Chemistry

The compound's derivatives also find applications in organic chemistry for synthesizing novel compounds. A study focused on synthesizing novel pyridine and naphthyridine derivatives using ethylidenemalononitrile side-chain elaboration techniques (Abdelrazek et al., 2010).

properties

IUPAC Name

2-[1-(4-methylphenyl)ethylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-9-3-5-11(6-4-9)10(2)12(7-13)8-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWJLFIDPXBVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294820
Record name [1-(4-methylphenyl)ethylidene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Methylphenyl)ethylidene]malononitrile

CAS RN

3111-61-3
Record name NSC98325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1-(4-methylphenyl)ethylidene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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